molecular formula C11H17NO4 B2639850 (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid CAS No. 1312161-65-1

(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

Cat. No. B2639850
M. Wt: 227.26
InChI Key: ZHFQKTKVKQBVQF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid” is a complex organic compound. It contains a cyclopentene ring, an amino group, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis as a protecting group for amines .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The Boc group can be removed under acidic conditions to reveal the amine . The double bond in the cyclopentene ring could potentially undergo addition reactions, and the carboxylic acid group could participate in reactions typical for carboxylic acids, such as esterification.

Scientific Research Applications

Synthesis Techniques

One study describes the synthesis of a related compound, OV329 , intended for treating epilepsy and addiction. This research achieved a more efficient synthesis route, reducing steps and increasing yield, demonstrating the compound's potential in medicinal chemistry (Moschitto & Silverman, 2018).

Supramolecular Self-Assembly

Research on stereoisomeric cyclopentane derivatives , including tert-butyl derivatives of carboxylic acids, highlights their ability to form racemic crystals through supramolecular self-assembly, facilitated by hydrogen bonds. This property is relevant for understanding the compound's structural and interaction potential in chemical and biological systems (Kălmăn et al., 2001).

Chemical Modifications and Derivatives

Another study discusses the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues , showcasing methods to modify peptides with this compound, leading to potential applications in peptide modification and drug development (Matt & Seebach, 1998).

Stereoselective Synthesis

Stereoselective synthesis research uses this compound as a chiral auxiliary, illustrating its utility in creating enantiomerically pure derivatives, crucial for synthesizing biologically active compounds with specific stereochemical requirements (Kubo et al., 1997).

Material Science Applications

In material science, polyamide synthesis based on derivatives of 4-tert-butylcatechol demonstrates the compound's relevance in creating polymers with specific physical properties, such as thermal stability and solubility, for advanced materials applications (Hsiao et al., 2000).

properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFQKTKVKQBVQF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

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